molecular formula C18H18N2O5S B2925879 3-(Dimethylamino)-1-(4-nitro-3-((phenylsulfonyl)methyl)phenyl)-2-propen-1-one CAS No. 339276-52-7

3-(Dimethylamino)-1-(4-nitro-3-((phenylsulfonyl)methyl)phenyl)-2-propen-1-one

Cat. No. B2925879
CAS RN: 339276-52-7
M. Wt: 374.41
InChI Key: DIJPXGOFUIRCEZ-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethylamino)-1-(4-nitro-3-((phenylsulfonyl)methyl)phenyl)-2-propen-1-one, commonly known as DNP, is a compound used in scientific research for its wide range of applications. DNP is a heterocyclic compound with a diverse range of properties and is used in many areas of scientific research. It has been used in a variety of experiments, ranging from biochemical and physiological studies to drug development. DNP is a highly reactive compound and is used in a variety of experiments due to its ability to cross-link proteins and other molecules. It has been used in a variety of experiments due to its ability to cross-link proteins and other molecules, as well as its ability to act as a catalyst in certain reactions.

Scientific Research Applications

Synthesis and Structural Analysis

The compound has been synthesized as part of studies investigating its structural characteristics and potential bioactive properties. For instance, Al-Hourani et al. (2016) synthesized a structurally related compound, examining its crystal structure and molecular docking as a cyclooxygenase-2 inhibitor, although it showed no inhibition potency for the enzyme. This indicates a methodological interest in such compounds for their potential biological activities and molecular interactions (Al-Hourani et al., 2016).

Tautomeric Behavior and Spectroscopic Studies

The tautomeric behavior of similar sulfonamide derivatives has been studied using spectroscopic methods, highlighting the importance of molecular conformation in pharmaceutical and biological activities. Erturk et al. (2016) investigated tautomeric forms of a related molecule to understand its bioorganic and medicinal chemistry implications (Erturk et al., 2016).

Electrochemical and Chemical Synthesis

Research by Khazalpour and Nematollahi (2015) focused on the electrochemical and chemical synthesis of sulfonamide derivatives, demonstrating the versatility of synthetic approaches for such compounds and their potential in green chemistry (Khazalpour & Nematollahi, 2015).

Polymerization Applications

Lu et al. (2021) reported on the polymerization of a substituted sulfoxonium ylide, showcasing the applicability of related compounds in polymer science for creating materials with specific properties (Lu et al., 2021).

Electrochemical Behavior Studies

The electrochemical behavior of similar compounds has been analyzed to understand their reduction processes, which is crucial for applications in electrochemical sensors and devices. For example, David et al. (1995) explored the reduction of an unsymmetrical dihydropyridine derivative, contributing to the field of electrochemistry (David et al., 1995).

properties

IUPAC Name

(E)-1-[3-(benzenesulfonylmethyl)-4-nitrophenyl]-3-(dimethylamino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c1-19(2)11-10-18(21)14-8-9-17(20(22)23)15(12-14)13-26(24,25)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJPXGOFUIRCEZ-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])CS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC(=C(C=C1)[N+](=O)[O-])CS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>56.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666307
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(Dimethylamino)-1-(4-nitro-3-((phenylsulfonyl)methyl)phenyl)-2-propen-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.